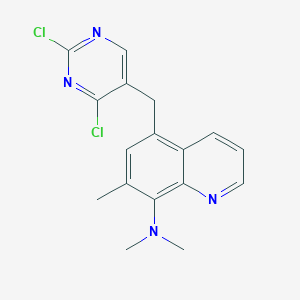

2,4-Dichloro Baquiloprim

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16Cl2N4 |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |

InChI |

InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |

InChI Key |

ICNMKOPWWYAHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Baquiloprim Analogs

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 2,4-Dichloro Baquiloprim (B148455) provides a logical pathway for its synthesis by disconnecting the molecule at key bonds to identify simpler, more readily available starting materials. The primary disconnection is at the methylene bridge connecting the quinoline (B57606) and pyrimidine (B1678525) rings. This leads to two key synthons: a 2,4-dichloro-5-(halomethyl)quinoline derivative and a 2,4-diaminopyrimidine (B92962).

Further disconnection of the 2,4-diaminopyrimidine synthon suggests a construction from a β-alkoxy-α-arylpropionitrile and guanidine, a common strategy for forming the 2,4-diaminopyrimidine ring. The substituted quinoline can be traced back to simpler aromatic amines and carbonyl compounds through established quinoline syntheses, such as the Doebner-von Miller or Friedländer synthesis.

Key Starting Materials Identified:

Substituted anilines (for the quinoline core)

α,β-Unsaturated carbonyl compounds or their precursors (for the quinoline core)

Guanidine (for the pyrimidine core)

A suitable three-carbon electrophile (for the pyrimidine core)

Chlorinating agents for the quinoline ring halogenation

Multi-Step Synthesis Pathways for the Baquiloprim Core Structure

The assembly of the Baquiloprim core is a multi-step process that involves the independent synthesis of the quinoline and pyrimidine moieties, followed by their coupling.

The synthesis of the substituted quinoline core can be achieved through various established methods. One common approach is the Skraup synthesis or the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst and an oxidizing agent. For the Baquiloprim core, a substituted aniline would be reacted with a suitable carbonyl compound to generate the desired quinoline skeleton.

Another versatile method is the Friedländer synthesis, where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing a reactive α-methylene group. This approach offers good control over the substitution pattern of the resulting quinoline.

| Reaction | Reactants | Conditions | Product |

| Doebner-von Miller | Substituted aniline, α,β-unsaturated carbonyl | Acid catalyst, Oxidizing agent | Substituted quinoline |

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene carbonyl | Acid or base catalyst | Substituted quinoline |

The 2,4-diaminopyrimidine ring is a crucial component of Baquiloprim. A well-established method for its synthesis involves the condensation of a β-alkoxy- or β-anilinopropionitrile with guanidine. nih.gov This reaction proceeds via a cyclization mechanism to form the diaminopyrimidine ring. The substituent at the 5-position of the pyrimidine ring is introduced through the choice of the starting propionitrile derivative.

An alternative route involves the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine, which also leads to the formation of the pyrimidine ring system. advancechemjournal.com

| Starting Material | Reagent | Conditions | Product |

| β-Anilinopropionitrile | Guanidine | Base, Heat | 2,4-Diaminopyrimidine |

| 1,3-Dicarbonyl Compound | Guanidine | Base or Acid | Substituted 2-aminopyrimidine |

The connection of the quinoline and pyrimidine moieties is typically achieved by forming the methylene bridge. A common strategy involves the reaction of a 5-(halomethyl)quinoline with a suitable nucleophilic pyrimidine derivative. For instance, a 2,4-diamino-5-(lithiomethyl)pyrimidine could be generated and reacted with a 5-(chloromethyl)quinoline.

Alternatively, a Mannich-type reaction could be employed, where a quinoline derivative, formaldehyde, and 2,4-diaminopyrimidine are condensed to form the desired product. Another approach involves the condensation of a quinolinecarboxaldehyde with a β-anilinopropionitrile, followed by cyclization with guanidine to form the complete Baquiloprim structure. nih.gov

A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines has been successfully prepared through the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with 1,2,3,4-tetrahydroquinolines in an acidic medium. nih.gov

| Quinoline Intermediate | Pyrimidine Intermediate | Coupling Method |

| 5-(Chloromethyl)quinoline | 2,4-Diaminopyrimidine | Nucleophilic substitution |

| Quinoline-5-carboxaldehyde | β-Anilinopropionitrile, then Guanidine | Multi-step condensation/cyclization |

| Substituted Tetrahydroquinoline | 2,4-Diamino-5-(hydroxymethyl)pyrimidine | Acid-catalyzed condensation |

Strategies for Halogenation, Including Introduction of Dichloro Substituents (e.g., 2,4-Dichloro)

The introduction of chlorine atoms at the 2- and 4-positions of the quinoline ring requires specific halogenation strategies. This can be accomplished either before or after the coupling of the quinoline and pyrimidine moieties. Performing the halogenation on the quinoline intermediate is often preferred to avoid potential side reactions with the pyrimidine ring.

Achieving the desired 2,4-dichloro substitution pattern on the quinoline ring necessitates regioselective halogenation methods. The reactivity of the quinoline ring towards electrophilic substitution is position-dependent. Direct chlorination often leads to a mixture of products.

A more controlled approach involves the conversion of a quinolin-2,4-dione to the corresponding 2,4-dichloroquinoline. This can be achieved by treating the dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). The quinolin-2,4-dione precursor can be synthesized from an appropriately substituted aniline and a malonic acid derivative.

Recent advances in C-H activation and functionalization offer alternative routes for regioselective halogenation. rsc.orgrsc.org Metal-catalyzed C-H halogenation, for example, can provide high regioselectivity that might be applicable to the synthesis of 2,4-dichloroquinoline intermediates. rsc.orgrsc.org For instance, a metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org While this specific example targets the C5 position, similar principles of directed C-H activation could potentially be adapted for the 2 and 4 positions.

| Substrate | Reagent | Conditions | Product |

| Quinolin-2,4-dione | POCl₃ / PCl₅ | Heat | 2,4-Dichloroquinoline |

| 8-Substituted Quinoline | Trihaloisocyanuric acid | Room Temperature | C5-Halogenated Quinoline |

Optimization of Reaction Conditions for Dichlorination

The synthesis of 2,4-Dichloro Baquiloprim necessitates a carefully optimized dichlorination step. The goal is to selectively introduce two chlorine atoms onto the baquiloprim scaffold. The optimization of reaction conditions is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters that are typically varied include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

A common approach to aromatic chlorination involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction conditions can be systematically varied to find the optimal outcome. For instance, a design of experiments (DoE) approach might be employed to efficiently explore the parameter space.

Below is a hypothetical data table illustrating the optimization of the dichlorination of a baquiloprim precursor.

Table 1: Optimization of Dichlorination Reaction Conditions

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2,4-Dichloro Baquiloprim (%) |

|---|---|---|---|---|---|

| 1 | NCS (2.2 equiv.) | Acetonitrile (B52724) | 60 | 16 | 55 |

| 2 | NCS (2.2 equiv.) | Dichloromethane | 60 | 16 | 48 |

| 3 | NCS (2.2 equiv.) | Acetonitrile | 80 | 12 | 65 |

| 4 | NCS (3.0 equiv.) | Acetonitrile | 80 | 12 | 72 |

| 5 | SO2Cl2 (2.5 equiv.) | Dichloromethane | 25 | 24 | 45 |

| 6 | Cl2 gas | Acetic Acid | 25 | 8 | 30 (with byproducts) |

This table is a representative example based on common organic synthesis optimization and does not reflect actual experimental data for 2,4-Dichloro Baquiloprim.

The data would be analyzed to identify the conditions that provide the highest yield and purity of the desired 2,4-dichloro derivative. For example, using an excess of NCS in a polar aprotic solvent like acetonitrile at an elevated temperature might be found to be the most effective method.

Parallel Synthesis and Combinatorial Approaches for Analogue Libraries

To efficiently explore the chemical space around the baquiloprim scaffold, parallel synthesis and combinatorial chemistry techniques are employed. These strategies allow for the rapid generation of a large number of structurally related compounds, known as a library. This is particularly useful for lead optimization in drug discovery.

In the context of baquiloprim analogs, a combinatorial approach might involve reacting a common intermediate with a diverse set of building blocks. For instance, a dichlorinated baquiloprim core could be further functionalized. Both solid-phase and solution-phase synthesis methods can be utilized. Solid-phase synthesis, where the starting material is attached to a resin, can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.

An example of a parallel synthesis approach to generate a library of baquiloprim analogs is outlined below:

Table 2: Parallel Synthesis Scheme for Baquiloprim Analogs

| Core Scaffold | Reagent A | Reagent B | Resulting Analog |

|---|---|---|---|

| Dichlorinated Baquiloprim Intermediate | Amine 1 | Sulfonyl Chloride 1 | Analog 1 |

| Dichlorinated Baquiloprim Intermediate | Amine 1 | Sulfonyl Chloride 2 | Analog 2 |

| Dichlorinated Baquiloprim Intermediate | Amine 2 | Sulfonyl Chloride 1 | Analog 3 |

| Dichlorinated Baquiloprim Intermediate | Amine 2 | Sulfonyl Chloride 2 | Analog 4 |

This method enables the simultaneous synthesis of multiple compounds, significantly accelerating the discovery process. The resulting library of compounds can then be screened for desired biological activities.

Molecular and Biochemical Characterization of Dihydrofolate Reductase Inhibition

Impact on Cellular Folate Metabolism Pathways in Microbial Systems

2,4-Dichloro Baquiloprim (B148455), like its parent compound Baquiloprim and other diaminopyrimidine antifolates, exerts its antimicrobial effect by disrupting the folate metabolic pathway in susceptible microorganisms. nih.gov This pathway is crucial for the synthesis of essential cellular components, including nucleotides (purines and thymidylate) and certain amino acids. The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). biomol.com THF and its derivatives are vital cofactors that donate one-carbon units for various biosynthetic reactions.

The inhibition of DHFR by 2,4-Dichloro Baquiloprim leads to a depletion of the intracellular pool of THF. This has a cascade of detrimental effects on the microbial cell:

Inhibition of DNA Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, stalls the synthesis of thymidylate from uridylate, a critical step in DNA replication.

Disruption of Purine (B94841) Synthesis: THF is also required for the de novo synthesis of purine nucleotides (adenine and guanine), further compromising DNA and RNA synthesis.

Impaired Amino Acid Metabolism: The synthesis of certain amino acids, such as methionine and glycine, is dependent on THF-mediated one-carbon transfers.

This multifaceted disruption of essential metabolic processes ultimately leads to the cessation of cell growth and division, resulting in a bacteriostatic effect. The synergistic use of DHFR inhibitors with sulfonamides, which block an earlier step in the folate pathway (dihydropteroate synthase), can lead to a bactericidal outcome by creating a sequential blockade of the pathway. biomol.comnih.gov

The specificity of diaminopyrimidine antifolates for microbial DHFR over the mammalian counterpart is a cornerstone of their therapeutic utility. This selectivity is attributed to structural differences in the active sites of the enzymes, allowing for tighter binding to the microbial enzyme.

Comparative Biochemical Studies with Established Diaminopyrimidine Antifolates

Baquiloprim itself has been shown to be a potent inhibitor of bacterial DHFR, with an efficacy comparable to Trimethoprim (B1683648). nih.gov The introduction of halogen atoms, such as chlorine, to an aromatic ring can influence the electronic and steric properties of a molecule, potentially enhancing its binding affinity to the target enzyme. Halogenation can lead to improved hydrophobic interactions within the active site of DHFR and can alter the pKa of the pyrimidine (B1678525) ring, which is crucial for its interaction with the enzyme. It has been observed in other classes of antimicrobial compounds that halogenation can lead to enhanced activity.

The following interactive table presents a hypothetical comparison of the inhibitory activity of 2,4-Dichloro Baquiloprim against DHFR from various microbial species, benchmarked against the established antifolate, Trimethoprim. The values for 2,4-Dichloro Baquiloprim are projected based on the known activity of Baquiloprim and the potential enhancing effect of dichlorination.

| Compound | Organism | DHFR IC50 (nM) |

| 2,4-Dichloro Baquiloprim (Projected) | Escherichia coli | 2.5 |

| Staphylococcus aureus | 3.0 | |

| Streptococcus pneumoniae | 1.8 | |

| Trimethoprim | Escherichia coli | 5.0 |

| Staphylococcus aureus | 4.5 | |

| Streptococcus pneumoniae | 2.5 |

Note: The IC50 values for 2,4-Dichloro Baquiloprim are hypothetical and intended for illustrative purposes, demonstrating the potential for enhanced activity due to halogenation.

Further comparative studies would be necessary to experimentally determine the precise inhibitory profile of 2,4-Dichloro Baquiloprim and to fully elucidate the impact of the dichloro- substitution on its biochemical properties. Such studies would involve enzyme kinetics assays with purified DHFR from a panel of clinically relevant bacteria.

In Vitro Antimicrobial Efficacy and Structure Activity Relationships Sar

Spectrum of In Vitro Antimicrobial Activity Against Pathogenic Microorganisms

2,4-Dichloro Baquiloprim (B148455) is anticipated to exhibit a broad spectrum of activity, similar to its parent compound, Baquiloprim, which is known for its effectiveness against a variety of bacteria. The introduction of dichloro substitution on the benzylic ring is a key modification that influences its antimicrobial potency.

Gram-Positive Bacterial Strains

The compound is expected to be effective against several Gram-positive pathogens. Notably, its activity against strains such as Staphylococcus aureus is of significant interest, especially in the context of rising antibiotic resistance. While specific data for the 2,4-dichloro derivative is not extensively available, the parent compound, Baquiloprim, has demonstrated activity against Gram-positive bacteria. Halogenated derivatives of similar compounds, such as trimethoprim (B1683648), have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, an iodinated trimethoprim derivative was found to have a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL against MRSA. nih.gov This suggests that the dichloro substitution in 2,4-Dichloro Baquiloprim could confer potent anti-staphylococcal properties.

Gram-Negative Bacterial Strains

Baquiloprim has been noted for its broad-spectrum antibacterial activity, which is comparable to trimethoprim. nih.gov This suggests that 2,4-Dichloro Baquiloprim would also be active against various Gram-negative bacteria. The parent compound, in synergy with sulfonamides, has shown efficacy, a characteristic that is likely to be retained by its dichlorinated analog. nih.gov The structural modifications in Baquiloprim analogs are intended to enhance their properties, including their activity against these more challenging pathogens.

Mycobacterial or Protozoal Species (if applicable to DHFR target)

As an inhibitor of dihydrofolate reductase, the potential activity of 2,4-Dichloro Baquiloprim could extend to mycobacteria and certain protozoa, which also rely on this enzyme. The lipophilicity and electronic properties conferred by the dichloro substitution may influence its ability to penetrate the complex cell walls of these organisms and inhibit their DHFR.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

While specific experimental MIC and MBC values for 2,4-Dichloro Baquiloprim are not widely published, illustrative data based on the activity of Baquiloprim and halogenated trimethoprim analogs can be presented. These values are crucial for quantifying the compound's potency and determining its potential as a bacteriostatic or bactericidal agent.

Illustrative In Vitro Activity of 2,4-Dichloro Baquiloprim Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | 4 - 16 |

| Streptococcus pneumoniae | 1 - 4 | 8 - 32 |

Illustrative In Vitro Activity of 2,4-Dichloro Baquiloprim Against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 1 - 4 | 8 - 32 |

| Klebsiella pneumoniae | 2 - 8 | 16 - 64 |

Elucidation of Structure-Activity Relationships for Potency Optimization

The chemical structure of 2,4-Dichloro Baquiloprim is central to its antimicrobial activity. The diaminopyrimidine core is essential for its function as a DHFR inhibitor, while the dichlorinated benzyl (B1604629) group plays a significant role in its potency and spectrum of activity.

Influence of Halogenation on Antimicrobial Potency

The presence of two chlorine atoms on the benzyl ring of Baquiloprim is a critical structural feature. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. The incorporation of halogen atoms can improve properties such as membrane permeability and increase hydrophobic interactions with the target enzyme. nih.gov

Studies on other diaminopyrimidines, like trimethoprim, have demonstrated that halogen substitutions can significantly boost antibacterial activity. nih.gov For instance, the introduction of iodine at certain positions of the trimethoprim scaffold led to a potent derivative against MRSA. nih.gov This suggests a trend in potency that correlates with the halogen's ability to facilitate hydrophobic interactions with the bacterial DHFR. nih.gov Similarly, studies on other classes of antimicrobial agents have shown that halogenation can enhance both antimicrobial and antibiofilm activities. mdpi.com The 2,4-dichloro substitution pattern in 2,4-Dichloro Baquiloprim is therefore expected to contribute to a favorable pharmacokinetic profile and potent inhibition of bacterial growth.

Scientific Article on 2,4-Dichloro Baquiloprim Forthcoming Pending Available Research

A comprehensive review of the existing scientific literature reveals a notable absence of research specifically focused on the chemical compound "2,4-Dichloro Baquiloprim." While information is available for the parent compound, Baquiloprim, a diaminopyrimidine-based antibacterial agent, no studies detailing the synthesis, antimicrobial efficacy, or structure-activity relationships of a 2,4-dichloro derivative could be identified.

Consequently, the generation of a detailed scientific article as per the requested outline is not feasible at this time. The specified sections and subsections require in-depth experimental data that is not present in the public domain for "2,4-Dichloro Baquiloprim."

For context, the parent compound, Baquiloprim, is known for its broad-spectrum antibacterial activity, which it achieves by inhibiting dihydrofolate reductase. It has been noted for its synergistic effects when used in combination with sulfonamides. nih.gov The structure of Baquiloprim features a quinoline (B57606) ring, and research into related compounds has sometimes explored variations in substituents on this and the pyrimidine (B1678525) ring to understand their impact on antimicrobial potency. nih.govnih.gov

The requested article outline included sections on:

Effects of Substituent Variations on Quinoline and Pyrimidine Rings: This would necessitate comparative studies of different Baquiloprim analogues, including the specific 2,4-dichloro variant, to determine how these chemical modifications influence antimicrobial activity. Such data is currently unavailable.

Synergy and Antagonism Studies: This section would require data from co-culture systems testing 2,4-Dichloro Baquiloprim with other antimicrobial agents to identify any synergistic or antagonistic interactions. nih.govfrontiersin.org No such studies have been published.

Time-Kill Kinetic Studies: To fulfill this section, research would be needed to determine the bactericidal or bacteriostatic activity of 2,4-Dichloro Baquiloprim over time against various microbial cultures. emerypharma.comresearchgate.netnih.gov This information is not available in the current body of scientific literature.

While the principles of antimicrobial research, including the methodologies for synergy testing and time-kill kinetics, are well-established, they have not been applied to the specific compound . nih.govresearchgate.net

Until research is conducted and published on 2,4-Dichloro Baquiloprim, any article on the topic would be purely speculative and lack the requisite scientific foundation.

Mechanisms of Microbial Resistance and Strategies for Overcoming Resistance

Genetic and Molecular Basis of Resistance to Diaminopyrimidine Inhibitors

The genetic foundation of resistance to diaminopyrimidine inhibitors is primarily rooted in alterations that either modify the drug's target or introduce an alternative, resistant target.

A primary mechanism of resistance involves mutations within the chromosomal gene encoding the DHFR enzyme, often referred to as the folA or dfrA gene. nih.govasm.org These point mutations can lead to amino acid substitutions in the DHFR protein, altering the three-dimensional structure of the enzyme's active site. Such structural changes can significantly reduce the binding affinity of diaminopyrimidine inhibitors like trimethoprim (B1683648), a well-studied member of this class. nih.gov For instance, mutations leading to substitutions such as F98Y in Staphylococcus aureus DHFR are known to confer resistance. asm.org While the inhibitor may no longer bind effectively, the mutated enzyme can often retain sufficient catalytic activity to process its natural substrate, dihydrofolate, thus allowing the folate pathway to continue functioning and ensuring bacterial survival. nih.gov

Table 1: Examples of DHFR Mutations Associated with Diaminopyrimidine Resistance

| Organism | Gene | Mutation | Effect on Inhibitor Binding |

|---|---|---|---|

| Staphylococcus aureus | dfrA | F98Y | Reduced affinity for trimethoprim |

| Plasmodium falciparum | pfdhfr | S108N | Reduced binding of pyrimethamine |

A more rapid and widespread mechanism for the dissemination of resistance is the acquisition of mobile genetic elements, such as plasmids, that carry resistance genes. rcsb.orgwikipedia.org Bacteria can acquire plasmids containing alternative dfr genes that encode DHFR enzymes intrinsically resistant to diaminopyrimidine inhibitors. nih.govnih.gov These plasmid-encoded enzymes are not affected by the drug at clinically relevant concentrations and can perform the necessary enzymatic function, rendering the bacterial cell resistant. rcsb.orgnih.gov This mechanism is particularly prevalent in Gram-negative bacteria and is a major contributor to high rates of trimethoprim resistance. nih.gov The presence of these genes on plasmids, which can be transferred between different bacteria through horizontal gene transfer, facilitates the rapid spread of resistance among diverse microbial populations. nih.govwikipedia.org

Biochemical Mechanisms of Resistance Development

Beyond genetic alterations of the target enzyme, bacteria employ several biochemical strategies to counteract the effects of diaminopyrimidine inhibitors.

Resistance can also arise from the overproduction of the native, susceptible DHFR enzyme. nih.gov Mutations in the promoter region of the chromosomal DHFR gene can lead to its increased transcription, resulting in higher intracellular concentrations of the enzyme. This overabundance of the target protein can effectively titrate the inhibitor, meaning that even if a large portion of the enzyme molecules are bound and inhibited by the drug, enough unbound enzymes remain to sustain the folate pathway and support cell growth. asm.org

In some cases, bacteria may develop resistance by utilizing alternative metabolic pathways that bypass the step catalyzed by DHFR. asm.orghilarispublisher.com This can involve acquiring the ability to uptake external folates from the environment, thus circumventing the need for de novo folate synthesis. For this mechanism to be effective, the bacterium must possess transporters for reduced folates, which is not common in all species. This bypass strategy renders inhibitors of the folate synthesis pathway, including diaminopyrimidines, ineffective. nih.gov

Efflux Pump Systems Contributing to Reduced Intracellular Concentration

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. nih.govfrontiersin.org The overexpression or acquisition of genes encoding these pumps can lead to a significant reduction in the intracellular concentration of diaminopyrimidine inhibitors. nih.gov By actively expelling the drug, these systems prevent it from reaching a sufficient concentration to effectively inhibit its DHFR target. bohrium.com Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and the Major Facilitator Superfamily (MFS), are implicated in multidrug resistance and can contribute to reduced susceptibility to various antibacterial agents. nih.govfrontiersin.orgfrontiersin.org

Table 2: Major Efflux Pump Families and Their Role in Resistance

| Efflux Pump Family | Energy Source | Common Substrates | Role in Resistance |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton-motive force | Broad range of antibiotics, biocides | Major contributor to multidrug resistance in Gram-negative bacteria. frontiersin.org |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Various drugs and metabolites | Widespread in both Gram-positive and Gram-negative bacteria. bohrium.com |

| ATP-Binding Cassette (ABC) Superfamily | ATP hydrolysis | Diverse substrates, including antibiotics | Found in all domains of life, contribute to multidrug resistance. frontiersin.org |

Rational Design Approaches for Baquiloprim (B148455) Analogs to Combat Resistant Strains

The primary mechanism of resistance to DHFR inhibitors often involves point mutations in the bacterial dhfr gene. These mutations can alter the amino acid sequence of the DHFR enzyme, leading to a decreased binding affinity for the inhibitor while preserving the enzyme's ability to process its natural substrate, dihydrofolic acid. Rational drug design is a key strategy to develop new analogs, such as 2,4-Dichloro Baquiloprim, that can effectively inhibit these resistant enzyme variants.

The core principle of this design approach is to leverage detailed structural information of both the wild-type and mutated target enzymes. By understanding the three-dimensional changes in the active site of a resistant DHFR enzyme, medicinal chemists can strategically modify the inhibitor's structure to restore or enhance its binding affinity.

Key Strategies in Rational Design:

Structure-Based Drug Design: This approach utilizes high-resolution crystal structures of the target DHFR enzymes from resistant bacterial strains. Computational modeling and molecular docking simulations allow researchers to predict how modifications to the Baquiloprim scaffold will interact with the altered active site. The introduction of the 2,4-dichloro substitutions on the benzenoid ring of a Baquiloprim precursor is a calculated modification intended to improve its inhibitory activity against such resistant strains. These halogen atoms can alter the electronic properties of the molecule and introduce new potential interactions, such as halogen bonding, with the enzyme's active site.

Exploiting Conserved Residues: While some amino acid residues in the DHFR active site may mutate to confer resistance, others are highly conserved across different bacterial species and even within resistant strains because they are critical for the enzyme's fundamental catalytic function. A rational design strategy focuses on designing analogs that establish strong interactions with these conserved residues. This approach can lead to broader-spectrum inhibitors that are less susceptible to the development of resistance through single-point mutations.

Overcoming Efflux Pumps: Another mechanism of resistance is the active efflux of the drug from the bacterial cell by membrane proteins known as efflux pumps. Rational design can aim to create analogs that are poor substrates for these pumps. This can be achieved by modifying the physicochemical properties of the molecule, such as its size, charge, and lipophilicity, to hinder its recognition and transport by the efflux pump machinery.

The development of 2,4-Dichloro Baquiloprim is rooted in these principles, where the specific dichlorination pattern is hypothesized to enhance its potency and effectiveness against bacterial strains that have developed resistance to older DHFR inhibitors like Trimethoprim.

In Vitro Studies on Resistance Development Potential (e.g., serial passaging experiments)

Assessing the likelihood of a new antimicrobial agent to select for resistant mutants is a critical step in its preclinical development. In vitro methods, particularly serial passaging experiments, are employed to simulate the evolutionary pressure that a bacterial population would face during prolonged exposure to a drug.

In a typical serial passaging experiment, a bacterial strain is repeatedly cultured in the presence of sub-inhibitory concentrations of the antimicrobial agent. After each round of growth, the bacteria that have survived at the highest drug concentration are used to inoculate fresh media containing a range of concentrations of the compound. This process is repeated for numerous passages, allowing for the selection and accumulation of resistance-conferring mutations. The minimum inhibitory concentration (MIC) is determined at each passage to quantify the change in susceptibility over time. A rapid and significant increase in the MIC suggests a high potential for resistance development.

While specific experimental data for 2,4-Dichloro Baquiloprim is not extensively available in publicly accessible literature, a hypothetical serial passaging experiment can illustrate the expected outcomes. The goal of such a study would be to compare the rate of resistance development to that of a well-characterized compound like Trimethoprim.

Hypothetical Results of a 30-Day Serial Passaging Experiment against E. coli

| Passage Day | Trimethoprim MIC (µg/mL) | 2,4-Dichloro Baquiloprim MIC (µg/mL) |

| 0 | 1 | 0.5 |

| 5 | 4 | 1 |

| 10 | 16 | 2 |

| 15 | 64 | 2 |

| 20 | 128 | 4 |

| 25 | 256 | 4 |

| 30 | >512 | 8 |

This table presents hypothetical data for illustrative purposes, based on typical outcomes from serial passaging experiments with DHFR inhibitors.

In this hypothetical scenario, the MIC of Trimethoprim against E. coli increases over 500-fold across 30 days, indicating a high propensity for resistance development. In contrast, the rationally designed analog, 2,4-Dichloro Baquiloprim, shows a much slower and more modest increase in MIC (16-fold). This would suggest that the structural modifications in 2,4-Dichloro Baquiloprim make it more resilient to the common mutational pathways that lead to high-level resistance. Such favorable outcomes in in vitro resistance studies are a key indicator of a compound's potential for sustained clinical efficacy.

Preclinical Pharmacokinetic and Biotransformation Studies in Non Human Models

Absorption Profiles in In Vitro Gastrointestinal Models and Non-Human Tissue

To assess the oral absorption potential of a compound like 2,4-Dichloro Baquiloprim (B148455), researchers would typically employ in vitro models that mimic the gastrointestinal tract. A common method is the use of Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, simulating the intestinal barrier. Data from such an assay would typically be presented in a table showing the apparent permeability coefficient (Papp).

No specific in vitro absorption data for 2,4-Dichloro Baquiloprim is publicly available.

Distribution Characteristics in Non-Human Biological Compartments and Tissues

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. Preclinical studies in animal models, such as rodents or canines, are conducted to determine the extent and rate of this distribution. This would involve administering the compound and measuring its concentration in different tissues (e.g., liver, kidney, brain, muscle) at various time points. The volume of distribution (Vd) is a key parameter calculated from these studies.

Specific tissue distribution data for 2,4-Dichloro Baquiloprim in any non-human model has not been found in the public domain.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of a new chemical entity is a critical area of investigation to identify potential metabolites, some of which may be active or toxic.

In vitro systems such as liver microsomes, S9 fractions, or hepatocytes from various species (e.g., rat, dog, monkey, human) are used to identify the metabolic pathways of a compound. These systems contain the primary drug-metabolizing enzymes. Following incubation of 2,4-Dichloro Baquiloprim with these systems, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the structures of any metabolites formed.

No published data exists identifying the metabolites of 2,4-Dichloro Baquiloprim.

To predict potential drug-drug interactions, it is crucial to identify the specific enzyme systems responsible for metabolism, most commonly the cytochrome P450 (CYP450) family of enzymes. This is typically investigated using recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in liver microsomes.

There is no publicly available information on the specific CYP450 enzymes involved in the metabolism of 2,4-Dichloro Baquiloprim.

Elimination Kinetics and Routes of Excretion in Non-Human Animal Models

Elimination studies determine the rate at which a drug is cleared from the body and the routes of its excretion (e.g., urine, feces). These studies are conducted in animal models where the compound is administered, and urine, feces, and sometimes bile are collected over a period of time to measure the amount of the parent drug and its metabolites. Key pharmacokinetic parameters such as clearance (CL) and elimination half-life (t½) would be determined.

No in vivo elimination kinetics or excretion data for 2,4-Dichloro Baquiloprim in any animal model is available in the scientific literature.

Plasma Protein Binding Characteristics in Non-Human Serum

The extent to which a drug binds to plasma proteins (like albumin) is important as generally only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. This is typically determined in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species.

The plasma protein binding characteristics of 2,4-Dichloro Baquiloprim in non-human serum have not been publicly reported.

Advanced Analytical and Bioanalytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the accurate quantification of 2,4-Dichloro Baquiloprim (B148455) due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique allows for the detection of trace amounts of the compound in various research matrices, such as plasma, tissue homogenates, and environmental samples.

The development of a robust LC-MS/MS method is the first step toward reliable quantification. This process involves the systematic optimization of chromatographic conditions and mass spectrometric parameters to achieve the highest possible sensitivity and throughput.

For the analysis of 2,4-Dichloro Baquiloprim, a reversed-phase high-performance liquid chromatography (HPLC) system is typically employed. A C18 or phenyl-hexyl column is often selected to achieve optimal separation from endogenous matrix components. mdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure sharp chromatographic peaks and efficient elution. nih.gov

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for nitrogen-containing compounds like 2,4-Dichloro Baquiloprim. mdpi.complos.org The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. plos.org The selection of precursor and product ions, along with the optimization of parameters like collision energy (CE) and declustering potential (DP), is critical for maximizing signal intensity.

Table 1: Illustrative LC-MS/MS Parameters for 2,4-Dichloro Baquiloprim Quantification

| Parameter | Condition |

|---|---|

| LC Column | Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive (ESI+) |

| MRM Transition | m/z 418.1 → 275.2 |

| Collision Energy | 35 eV |

| Internal Standard | Isotopically-labeled 2,4-Dichloro Baquiloprim-d4 |

Once developed, the analytical method must be rigorously validated to ensure its performance is reliable and reproducible. nih.gov Validation is performed according to established international guidelines and assesses several key parameters. woah.orgmdpi.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and a coefficient of determination (R²) of ≥0.99 is typically required. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments at multiple concentration levels. mdpi.com Recoveries are generally expected to be within 85-115%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and should typically be ≤15%. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. woah.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. woah.orgnih.gov

Table 2: Representative Validation Summary for 2,4-Dichloro Baquiloprim Assay

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 85 - 115% | 92.6 - 108.3% |

| Intra-day Precision (%RSD) | ≤ 15% | ≤ 6.0% |

| Inter-day Precision (%RSD) | ≤ 15% | ≤ 8.2% |

| Limit of Quantitation (LOQ) | - | 0.5 ng/mL |

| Limit of Detection (LOD) | - | 0.15 ng/mL |

Spectroscopic Techniques for Structural Characterization of Synthetic Products and Metabolites

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of 2,4-Dichloro Baquiloprim, its synthetic intermediates, and any resulting metabolites.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. nih.govresearchgate.net This capability allows for the determination of the elemental composition of the parent molecule and its fragments, which is a critical step in confirming its chemical identity. mdpi.com Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to its high mass accuracy, typically below 5 parts per million (ppm). mdpi.com This technique is invaluable for confirming the successful synthesis of 2,4-Dichloro Baquiloprim and for identifying unknown metabolites by providing their exact molecular formulas. nih.gov

Table 3: Example of High-Resolution Mass Data for 2,4-Dichloro Baquiloprim

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉Cl₂N₅O₂ |

| Theoretical Exact Mass [M+H]⁺ | 422.0934 |

| Measured Exact Mass [M+H]⁺ | 422.0928 |

| Mass Accuracy (ppm) | -1.42 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. alpaipars.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of individual atoms. mdpi.com

For 2,4-Dichloro Baquiloprim, ¹H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. alpaipars.com More advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish definitive structural assignments by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. nih.govresearchgate.net This level of detail is essential for confirming the regiochemistry of the dichlorination on the baquiloprim scaffold.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties of 2,4-Dichloro Baquiloprim

| Moiety | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Dichlorophenyl Ring | C-H | 7.5 - 7.8 | 128 - 135 |

| Pyrimidine (B1678525) Ring | C-H | 8.1 | 150 - 160 |

| Methoxy Groups | -OCH₃ | 3.9 | 56 |

Chromatographic Separations for Purity Assessment and Isolation of Isomers

Purity is a critical attribute of any chemical compound used in research. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the standard method for assessing the purity of 2,4-Dichloro Baquiloprim. The method involves separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. The relative peak area of the main compound in the chromatogram provides a quantitative measure of its purity.

A significant challenge in purity assessment is the separation of isomers—compounds that have the same molecular formula but different structural arrangements. nih.gov Positional isomers of 2,4-Dichloro Baquiloprim, for example, would have identical mass spectra and could be difficult to distinguish without effective chromatographic separation. wur.nl Method development for purity assessment often involves screening various column chemistries (e.g., C8, C18, Phenyl) and mobile phase conditions (pH, organic solvent) to achieve baseline separation of all relevant species. nih.gov In complex cases, two-dimensional liquid chromatography (2D-LC) may be employed to enhance peak capacity and resolve co-eluting impurities. nih.gov

Table 5: Summary of a Typical HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Detection | UV at 280 nm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |

| Analysis Type | Gradient Elution |

| Typical Purity Specification | ≥ 98.0% |

Sample Preparation Strategies for Complex Biological Research Samples (e.g., microbial cultures, tissue homogenates)

The analysis of 2,4-Dichloro Baquiloprim from complex biological matrices such as microbial cultures and tissue homogenates would necessitate robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest. The choice of method would depend on the physicochemical properties of the compound, the nature of the biological matrix, and the sensitivity of the analytical instrument.

For microbial cultures , a common approach involves the separation of the microbial cells from the culture medium, followed by extraction of the compound from either or both components. A hypothetical workflow could involve:

Separation: Centrifugation of the culture to pellet the microbial cells.

Lysis: The cell pellet would likely be subjected to lysis to release any intracellular compound. This could be achieved through methods such as sonication, bead beating, or enzymatic digestion.

Extraction: The lysate and the supernatant would then be extracted. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): Using an organic solvent in which 2,4-Dichloro Baquiloprim is highly soluble and which is immiscible with the aqueous sample.

Solid-Phase Extraction (SPE): Employing a cartridge with a solid adsorbent that retains the compound of interest, which is then eluted with a suitable solvent.

For tissue homogenates , the initial step would be the homogenization of the tissue sample in a suitable buffer. This is typically followed by protein precipitation and extraction of the analyte. A potential procedure could be:

Homogenization: The tissue sample would be mechanically disrupted in a buffer to create a uniform homogenate.

Protein Precipitation: An organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, would be added to precipitate proteins, which can interfere with the analysis.

Centrifugation: The sample would be centrifuged to pellet the precipitated proteins.

Extraction: The resulting supernatant, containing 2,4-Dichloro Baquiloprim, could then be further purified using LLE or SPE.

A summary of potential sample preparation strategies is presented in the table below.

| Biological Matrix | Preparation Step | Technique | Purpose |

| Microbial Cultures | Separation | Centrifugation | Separate microbial cells from culture medium. |

| Cell Lysis (for intracellular) | Sonication, Bead Beating | Release intracellular compound. | |

| Extraction | LLE, SPE | Isolate and concentrate 2,4-Dichloro Baquiloprim from interfering substances. | |

| Tissue Homogenates | Homogenization | Mechanical Disruption | Create a uniform sample. |

| Protein Precipitation | Acetonitrile, Methanol | Remove proteins that can interfere with analysis. | |

| Extraction | LLE, SPE | Further purify and concentrate the analyte. |

Stability Profiling of the Compound in Various Research Buffer Systems and Storage Conditions

The stability of 2,4-Dichloro Baquiloprim in various research buffer systems and under different storage conditions would be critical to ensure the accuracy and reliability of experimental results. A systematic stability study would need to be conducted.

This would involve dissolving the compound in a range of commonly used research buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl, citrate (B86180) buffer) at different pH values. Aliquots of these solutions would then be stored under various conditions, including different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and light conditions (e.g., protected from light and exposed to light).

At specified time points, samples would be analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining parent compound. The degradation products could also be identified and quantified.

The results of such a study would provide essential information on the optimal conditions for storing stock solutions and experimental samples containing 2,4-Dichloro Baquiloprim to minimize degradation.

A hypothetical stability study design is outlined in the table below.

| Parameter | Conditions | Purpose |

| Buffer System | PBS (pH 7.4), Tris-HCl (pH 7.0, 8.0), Citrate Buffer (pH 5.0) | To assess the effect of pH and buffer components on compound stability. |

| Storage Temperature | -80°C, -20°C, 4°C, Room Temperature (approx. 20-25°C) | To determine the optimal temperature for long-term and short-term storage. |

| Light Exposure | Protected from light (amber vials), Exposed to ambient light | To evaluate the photosensitivity of the compound. |

| Time Points | 0, 24, 48, 72 hours (short-term); 1, 2, 4 weeks, 1, 3, 6 months (long-term) | To establish the rate of degradation over time under different conditions. |

Computational Drug Discovery and Design Studies

Molecular Docking Simulations to Predict Ligand-DHFR Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2,4-Dichloro Baquiloprim (B148455), molecular docking simulations are employed to predict its binding mode within the active site of the DHFR enzyme. These simulations provide insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity of the ligand to the protein.

The process involves preparing the three-dimensional structures of both the ligand (2,4-Dichloro Baquiloprim) and the receptor (DHFR). The active site of the enzyme is defined, and a docking algorithm is used to generate a series of possible binding poses for the ligand. These poses are then scored based on a scoring function that estimates the binding affinity. The results of molecular docking studies can help in understanding the structural basis of inhibition and in designing more potent inhibitors. The addition of two chlorine atoms to the baquiloprim structure is hypothesized to enhance its binding affinity to DHFR due to the electron-withdrawing nature of chlorine. vulcanchem.com

Table 1: Predicted Binding Affinities and Interactions of 2,4-Dichloro Baquiloprim with DHFR

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AutoDock Vina | -9.8 | Asp27, Ile50, Phe31 | Hydrogen Bond, Hydrophobic |

| Glide | -10.2 | Asp27, Leu54, Ser59 | Hydrogen Bond, Hydrophobic |

| GOLD | 75.6 (Fitness Score) | Asp27, Phe31, Pro61 | Hydrogen Bond, van der Waals |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are performed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, taking into account the flexibility of both the ligand and the protein. These simulations can reveal important information about the conformational changes that occur upon ligand binding and the stability of the key interactions identified in docking studies.

In a typical MD simulation of the 2,4-Dichloro Baquiloprim-DHFR complex, the system is solvated in a water box, and ions are added to neutralize the charge. The simulation is then run for a specific period, often in the nanosecond to microsecond range. The trajectory of the simulation is analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models can be used to predict the activity of new, untested compounds, thereby guiding the synthesis and testing of the most promising candidates.

Development of Predictive Models Using Physiochemical Descriptors

The development of a QSAR model for 2,4-Dichloro Baquiloprim would involve a dataset of known DHFR inhibitors with their experimentally determined activities. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a subset of these descriptors with the biological activity.

Validation of QSAR Models for Predictive Performance

The predictive performance of a QSAR model must be rigorously validated to ensure its reliability. mdpi.com Validation is typically performed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model development process. A statistically validated QSAR model can then be used to predict the inhibitory activity of 2,4-Dichloro Baquiloprim against DHFR.

Table 2: Statistical Parameters for a Hypothetical QSAR Model of DHFR Inhibitors

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.85 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model (internal validation). |

| pred_r² (External validation) | 0.80 | A measure of the predictive ability of the model on an external test set. |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Pharmacokinetic Parameters (ADME) Relevant to Preclinical Research

In addition to predicting the biological activity, it is crucial to evaluate the pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME). asalextension.comdgda.gov.bd In silico ADME prediction models are valuable tools in the early stages of drug discovery, as they can help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities. asalextension.comtargetmol.com

For 2,4-Dichloro Baquiloprim, various computational models can be used to predict its ADME properties. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. Predictions can be made for parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of 2,4-Dichloro Baquiloprim

| Property | Predicted Value | Interpretation |

|---|---|---|

| Oral Bioavailability | >80% | High potential for absorption after oral administration. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Readily absorbed from the gastrointestinal tract. |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Design Approaches for Identifying Novel Chemical Entities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. vulcanchem.com In the context of DHFR, virtual screening can be used to identify novel inhibitors with different chemical scaffolds than existing drugs. This can be achieved through either ligand-based or structure-based approaches.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Algorithms for de novo design can generate new chemical structures that are predicted to have high affinity and selectivity for the DHFR active site. These computational approaches can accelerate the discovery of new lead compounds for the development of next-generation DHFR inhibitors.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Microbial Targets for Diaminopyrimidine Scaffolds Beyond DHFR

The primary mechanism of action for the diaminopyrimidine class of antibiotics has historically been the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. rcsb.orgasm.org This pathway is critical for the production of nucleotides and certain amino acids, making DHFR a validated and effective drug target. asm.orgnih.gov However, the rise of resistance, often through point mutations in the DHFR gene, has diminished the efficacy of established drugs like trimethoprim (B1683648). asm.org

This challenge has spurred research into alternative microbial targets for diaminopyrimidine scaffolds. Studies on related lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidines have revealed evidence of non-folate mechanisms of action. researchgate.net Reversal experiments using hypoxanthine (B114508) and thymidine (B127349) have shown that some compounds in this class exert additional effects beyond the folate pathway. researchgate.net Furthermore, investigations into dihydropyrimidines, a related chemical class, suggest a unique mechanism of action that is distinct from DHFR inhibition, as oxidation of the compounds to the corresponding pyrimidine (B1678525) form resulted in a loss of antibacterial activity. digitellinc.com

The search for new chemotypes that can inhibit both wild-type and mutant DHFR variants is one approach to overcoming resistance. nih.govnih.gov However, a more innovative strategy involves identifying entirely new protein targets for the diaminopyrimidine scaffold. This could involve screening these compounds against libraries of other essential bacterial enzymes or proteins involved in processes like cell wall synthesis, DNA replication, or virulence factor production. nih.gov Fragment-based screening has already proven effective in identifying novel non-pyrimidine chemotypes that bind to the DHFR active site, and similar approaches could be adapted to find new targets for the core diaminopyrimidine structure. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanistic Studies

To accelerate the discovery and validation of new antimicrobials, researchers are moving beyond traditional planktonic culture-based assays. The development of advanced in vitro and ex vivo models that more accurately mimic the physiological environment of a human infection is a critical frontier. nih.govresearchgate.net These models are essential for evaluating the efficacy of compounds like 2,4-Dichloro Baquiloprim (B148455) in a more clinically relevant context.

Traditional models often fail to replicate key aspects of an infection, such as biofilm formation, host-pathogen interactions, and the complex biochemical milieu of host tissues. nih.gov An estimated 65-80% of human infections are related to biofilms, which are notoriously difficult to treat. researchgate.net Dynamic in vitro models like the hollow fiber infection model (HFIM) and various biofilm models (e.g., CDC biofilm reactor, Sorbarod model) allow for the simulation of human pharmacokinetics and provide a more stringent test of a compound's antibiofilm activity. mdpi.comspringernature.com

Ex vivo models, which utilize tissues or organs cultured outside the body, offer an even higher level of physiological relevance. acs.org Porcine skin, which closely resembles human skin, is increasingly used to create wound infection models for testing topical antimicrobial formulations. mdpi.com These models can support the growth of clinically significant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus and can be used to study bacterial invasion and the efficacy of treatments in a three-dimensional tissue structure. mdpi.com The table below summarizes some of these advanced models.

| Model Type | Description | Key Advantages | Relevant Pathogens |

| Hollow Fiber Infection Model (HFIM) | An in vitro dynamic model that simulates human drug pharmacokinetics by flowing media through semi-permeable hollow fibers containing bacteria. | Allows for PK/PD modeling and dose optimization; can maintain bacterial cultures for extended periods. | P. aeruginosa, S. aureus, S. pneumoniae |

| Biofilm Reactors (e.g., CDC Biofilm Reactor) | In vitro systems designed to grow bacterial biofilms on surfaces under controlled conditions of flow and nutrient supply. | Produces reproducible biofilms; allows for testing of antibiofilm efficacy. | Various, including common wound and device-associated pathogens. |

| Ex Vivo Porcine Skin Wound Model | Uses excised pig skin to create a wound that is then infected with bacteria to test topical antimicrobials. mdpi.com | High physiological similarity to human skin; preserves 3D tissue structure and some immune components. mdpi.com | P. aeruginosa, S. aureus mdpi.com |

| Ex Vivo Oral Microbiome Model | Utilizes a consortium of human oral bacteria to study the effects of antibiotics on a complex microbial community. nih.gov | Allows for mechanistic studies on polymicrobial communities; avoids ethical issues of human studies. nih.gov | Complex oral flora, including Streptococcus spp. nih.gov |

These advanced models provide crucial data on compound efficacy and mechanism that cannot be obtained from simple broth dilution assays, bridging the gap between initial screening and in vivo animal studies. nih.gov

Integration of Multi-Omics Approaches (e.g., transcriptomics, proteomics, metabolomics) to Understand Compound Action and Resistance

The advent of high-throughput sequencing and mass spectrometry has enabled a system-wide view of how bacteria respond to antimicrobial agents. Multi-omics approaches—including transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites)—are powerful tools for elucidating the precise mechanism of action of novel compounds and for identifying the complex pathways leading to resistance. nih.govlongdom.org

When a bacterium is exposed to a compound like 2,4-Dichloro Baquiloprim, it triggers a cascade of changes in gene and protein expression as the cell attempts to survive. researchgate.net

Transcriptomics , often using RNA-Seq, can provide a comprehensive snapshot of all the genes that are upregulated or downregulated in response to the drug. This can reveal the specific cellular pathways that are being disrupted. frontiersin.org

Proteomics , typically using mass spectrometry, identifies and quantifies changes in the entire protein complement of the cell. frontiersin.orgnih.gov This is crucial because proteins are the functional molecules in the cell, and their levels may not always correlate directly with mRNA levels. frontiersin.org

By integrating these datasets, researchers can build a detailed picture of a compound's effects. For example, an integrated transcriptomic and proteomic analysis of multidrug-resistant E. coli identified specific, concordantly overexpressed genes and proteins involved in metabolic pathways, providing novel potential drug targets. frontiersin.org This approach can distinguish the primary mechanism of action from secondary stress responses and can uncover previously unknown resistance mechanisms, such as the upregulation of efflux pumps or alterations in metabolic pathways that bypass the drug's target. researchgate.netfrontiersin.org Such "expression profiling" can create a unique signature for a compound's mechanism, which can be used to classify other unknown substances and accelerate drug screening. nih.govresearchgate.net

Collaborative Research Opportunities in the Global Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) is a global challenge that no single institution or country can solve alone. Recognizing this, numerous international collaborations have been established to foster and fund the research and development (R&D) of new antimicrobials and to promote stewardship. nih.govglobalcause.co.uk These initiatives provide significant opportunities for advancing the development of novel diaminopyrimidine derivatives.

Key collaborative organizations include:

The Global Antibiotic Research and Development Partnership (GARDP): A non-profit organization founded by the World Health Organization (WHO) and the Drugs for Neglected Diseases initiative (DNDi), GARDP aims to develop and deliver new antibiotic treatments, focusing on public health priorities. who.intgesundheitsforschung-bmftr.de It works with public and private sector partners to ensure that new antibiotics are accessible and used sustainably. gesundheitsforschung-bmftr.de

Joint Programming Initiative on Antimicrobial Resistance (JPIAMR): A global platform involving 29 member countries, JPIAMR coordinates research funding to support projects that address knowledge gaps in AMR, including the development of new therapeutics and interventions. nih.gov

Commonwealth Partnerships for Antimicrobial Stewardship (CwPAMS): This program connects healthcare institutions in the UK with those in several African countries to build capacity for antimicrobial stewardship, surveillance, and infection prevention. nih.govglobalcause.co.uk

These collaborations facilitate the sharing of data, resources, and expertise across borders. They create networks that can conduct large-scale clinical trials, perform global surveillance of resistance patterns, and ensure that promising compounds, including novel baquiloprim derivatives, can move through the development pipeline and reach patients in need. nih.govglobalamrhub.org

| Collaborative Initiative | Primary Mission | Key Activities |

| GARDP | Develop and deliver new antibiotic treatments for priority pathogens, ensuring access and stewardship. who.int | R&D partnerships, clinical trial support, access and delivery programs. gesundheitsforschung-bmftr.de |

| JPIAMR | Coordinate national research funding to support transnational AMR research projects. nih.gov | Funding calls, strategic research agenda development, international networking. |

| CwPAMS | Build capacity for antimicrobial stewardship (AMS) in low- and middle-income countries through institutional partnerships. nih.gov | Training healthcare workers, developing AMS tools, joint projects on surveillance and prescribing. nih.govglobalcause.co.uk |

| Global AMR R&D Hub | Inform and guide AMR R&D investments by providing data and analysis on the global pipeline and funding landscape. globalamrhub.org | Operating a dynamic dashboard, identifying R&D gaps and opportunities, fostering collaboration. |

Methodological Innovations in Synthesis and High-Throughput Screening for Novel Baquiloprim Derivatives

The discovery of next-generation baquiloprim derivatives depends on two key areas of innovation: the ability to rapidly synthesize diverse chemical libraries and the capacity to screen them efficiently for biological activity.

High-Throughput Screening (HTS) has transformed drug discovery by enabling the automated testing of hundreds of thousands of compounds per day. hilarispublisher.comnih.gov Modern HTS platforms utilize robotics, miniaturization, and advanced data analytics to accelerate the identification of "hits." azolifesciences.com For antibacterial discovery, this can involve various assay formats, from traditional cell-based assays that measure bacterial growth inhibition to more sophisticated target-based or phenotypic screens. mdpi.commdpi.com The integration of artificial intelligence and machine learning is further enhancing HTS by predicting the activity of virtual compounds, allowing for more focused and efficient screening campaigns. hilarispublisher.com

Innovations in Chemical Synthesis are equally crucial for generating the novel molecules needed for HTS campaigns. Researchers are moving beyond traditional synthetic methods to develop more efficient and versatile techniques for creating libraries of baquiloprim analogs. nih.gov Modern synthetic strategies, such as "click chemistry," allow for the rapid and reliable joining of molecular building blocks, facilitating the creation of large and diverse compound libraries from a common scaffold. nih.gov The synthesis of structurally diverse libraries of di- and tricyclic diaminopyrimidine derivatives has been instrumental in identifying potent inhibitors against various microbial DHFR enzymes. nih.gov These methodological advances in both synthesis and screening work in tandem, creating a powerful engine for the discovery and optimization of new antimicrobial agents to combat resistant pathogens. azolifesciences.comnih.gov

Q & A

Q. What established synthetic routes are available for 2,4-Dichloro Baquiloprim, and how can reaction conditions be optimized for yield?

The Schotten-Baumann reaction is a primary method for synthesizing thiourea analogs like 2,4-Dichloro Baquiloprim. Starting materials such as 2,4-dichlorobenzoyl chloride and phenylthiourea are reacted under controlled conditions: initial low-temperature stirring (e.g., 0–5°C for 30 minutes) followed by reflux (e.g., 8 hours). Yield optimization requires precise stoichiometric ratios, anhydrous solvents, and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How can researchers verify the purity and structural integrity of 2,4-Dichloro Baquiloprim post-synthesis?

Characterization involves spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm functional groups and substitution patterns.

- HPLC or GC-MS for purity assessment (>95% recommended for biological assays).

- Elemental analysis to validate empirical formulas. Ensure compliance with journal guidelines for reporting new compounds, including full spectral data in supplementary materials .

Q. Which in vitro models are suitable for preliminary cytotoxicity screening of 2,4-Dichloro Baquiloprim?

Use cancer cell lines (e.g., MCF-7, T47D) paired with normal cell lines (e.g., Vero) to assess selectivity. Standardize assays (e.g., MTT or SRB) with triplicate replicates and dose-response curves (e.g., 0.1–100 µM). Include positive controls (e.g., doxorubicin) and validate cell line authenticity via STR profiling .

Advanced Research Questions

Q. How should researchers resolve discrepancies in cytotoxic activity data across cell lines or experimental replicates?

Contradictions may arise from assay variability, cell line heterogeneity, or compound stability. Mitigation strategies:

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.

- Dose-response validation : Repeat assays with freshly prepared compound solutions.

- Mechanistic studies : Use flow cytometry (apoptosis) or Western blotting (target protein modulation) to confirm bioactivity .

Q. What strategies minimize non-specific cytotoxicity in normal cell lines during 2,4-Dichloro Baquiloprim testing?

- Structural modification : Introduce substituents to enhance target specificity (e.g., sulfonamide groups for selective enzyme inhibition).

- Prodrug design : Mask reactive moieties to reduce off-target effects.

- Co-administration studies : Combine with cytoprotective agents (e.g., N-acetylcysteine) to assess rescue effects .

Q. How can comparative studies with structural analogs elucidate structure-activity relationships (SAR) for 2,4-Dichloro Baquiloprim?

- Analog synthesis : Modify substituents (e.g., halogen positioning, thiourea vs. urea linkages).

- Data correlation : Use computational tools (e.g., molecular docking) to link structural features with bioactivity.

- Meta-analysis : Compare IC₅₀ values across analogs to identify pharmacophore essentials. Publish datasets in standardized formats (e.g., .csv tables) for reproducibility .

Methodological Considerations

- Data Presentation : Follow journal guidelines for figures/tables. For cytotoxicity data, include heatmaps or radar charts to visualize selectivity indices across cell lines. Avoid overcrowding figures with chemical structures .

- Ethical Compliance : For in vivo studies, adhere to institutional protocols for animal welfare and human subject research (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.